

# ML345: A Dual-Function Modulator for Metabolic and Inflammatory Pathways

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## Compound of Interest

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An In-depth Technical Guide on the Discovery, Synthesis, and Biological Activity of a Novel Probe

Audience: Researchers, scientists, and drug development professionals.

## Abstract

**ML345** is a small molecule probe that has emerged from high-throughput screening as a potent modulator of two distinct and critical biological pathways. Initially identified as a selective inhibitor of Insulin-Degrading Enzyme (IDE), a key regulator in metabolic diseases, subsequent research has unveiled its potent inhibitory activity against the NLRP3 inflammasome, a central player in inflammatory responses. This dual functionality positions **ML345** as a valuable tool for investigating the intricate connections between metabolism and inflammation and as a potential starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and detailed experimental protocols for the characterization of **ML345**, intended to facilitate its use and further exploration by the scientific community.

## Discovery and Rationale

**ML345** was originally discovered through an ultra high-throughput screening (uHTS) campaign aimed at identifying novel, non-peptide inhibitors of Insulin-Degrading Enzyme (IDE).<sup>[1][2]</sup> IDE is a zinc-metalloprotease responsible for the degradation of insulin and other bioactive peptides, making it a therapeutic target for type 2 diabetes and Alzheimer's disease.<sup>[1][2]</sup> The

screening effort sought to identify compounds with superior potency and selectivity compared to existing inhibitors.

More recently, an independent investigation revealed that **ML345** is also a highly potent and selective inhibitor of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome.[3] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the release of pro-inflammatory cytokines IL-1 $\beta$  and IL-18, and induces pyroptotic cell death.[3] Its dysregulation is implicated in a wide range of inflammatory diseases. This serendipitous discovery of a dual-target inhibitor presents a unique opportunity to probe the crosstalk between metabolic and inflammatory signaling pathways.

## Synthesis of ML345

The synthesis of **ML345** is a convergent, six-step process with a reported overall yield of 26%. [4] The procedure is outlined below.

### Experimental Protocol: Synthesis of ML345

**Step 1: Synthesis of Intermediate 2** To a solution of 3-amino-4-morpholinobenzenesulfonamide (Intermediate 1) in an appropriate solvent, add 2-fluoro-5-formylbenzoyl chloride. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The resulting product, Intermediate 2, is then isolated and purified.

**Step 2: Synthesis of Intermediate 3** Intermediate 2 is subjected to a reductive amination reaction. The compound is dissolved in a suitable solvent, and a reducing agent, such as sodium triacetoxyborohydride, is added, followed by the addition of an amine. The reaction is stirred until the starting material is consumed. The product, Intermediate 3, is purified by column chromatography.

**Step 3: Synthesis of Intermediate 4** Intermediate 3 undergoes a cyclization reaction to form the core heterocyclic structure. This is typically achieved by heating the intermediate in the presence of a suitable catalyst or reagent. The reaction progress is monitored by TLC or LC-MS. Upon completion, the product, Intermediate 4, is isolated and purified.

**Step 4: Synthesis of Intermediate 5** A functional group on Intermediate 4 is modified in this step. For example, a protecting group may be removed or a new functional group introduced

via a substitution reaction. The specific reagents and conditions will depend on the nature of the desired modification. The product, Intermediate 5, is purified before proceeding.

**Step 5: Synthesis of Intermediate 6** Intermediate 5 is coupled with another key building block. This may involve a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, to form a new carbon-carbon or carbon-nitrogen bond. The reaction is carried out under an inert atmosphere with a suitable catalyst and ligand. The product, Intermediate 6, is purified by flash chromatography.

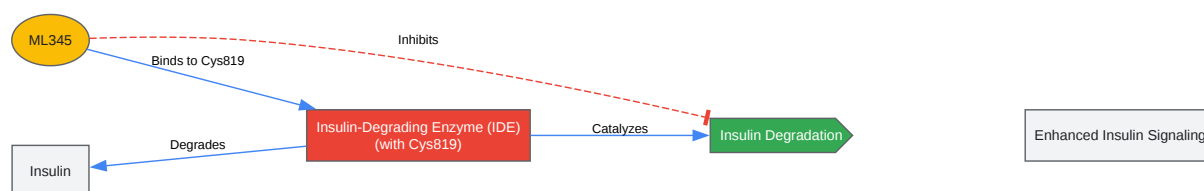
**Step 6: Synthesis of ML345** The final step involves the deprotection or final modification of Intermediate 6 to yield **ML345**. This may involve acidic or basic hydrolysis of a protecting group. The final product, **ML345**, is purified by preparative HPLC to achieve high purity.[4]

## Biological Activity and Mechanism of Action

**ML345** exhibits a dual mechanism of action, targeting both the Insulin-Degrading Enzyme and the NLRP3 inflammasome.

### Inhibition of Insulin-Degrading Enzyme (IDE)

**ML345** is a potent inhibitor of IDE, targeting a specific cysteine residue (Cys819) within the enzyme.[1] This covalent modification leads to the inhibition of IDE's proteolytic activity.

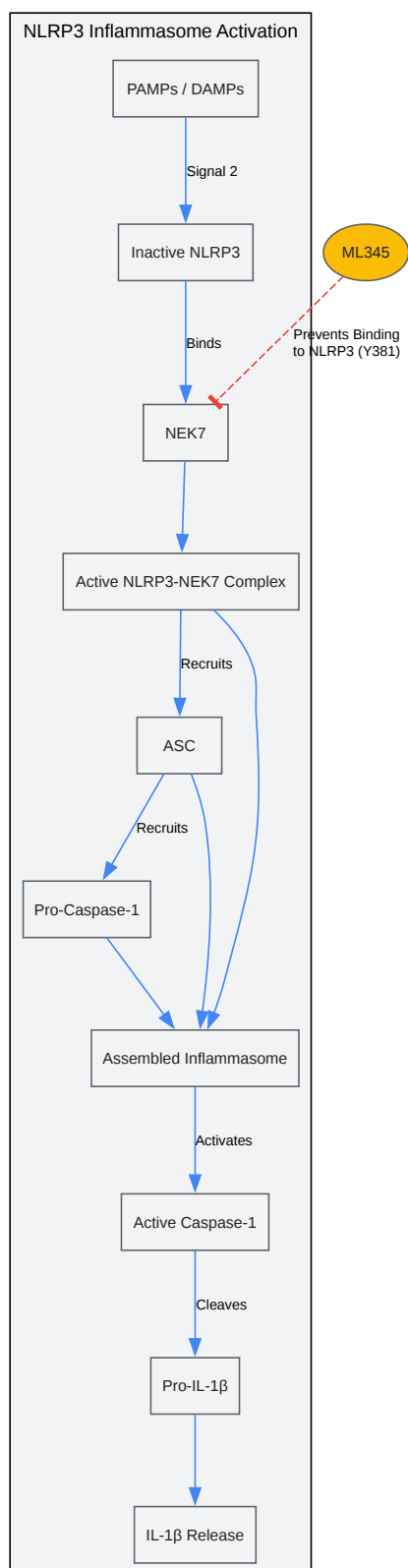


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Caption: **ML345** inhibits IDE by binding to Cys819, preventing insulin degradation.

### Inhibition of the NLRP3 Inflammasome

**ML345** acts as a highly potent and selective inhibitor of the NLRP3 inflammasome.[3] Its mechanism is independent of its IDE inhibitory activity.[3] **ML345** directly binds to tyrosine 381 (Y381) of NLRP3, which disrupts the crucial interaction between NLRP3 and NIMA-related kinase 7 (NEK7), a necessary step for inflammasome assembly and activation.[3]



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Caption: **ML345** disrupts the NLRP3-NEK7 interaction, blocking inflammasome assembly.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **ML345**'s biological activity.

Table 1: Inhibitory Activity of **ML345**

Target	Assay Type	IC50 (nM)	Reference
Insulin-Degrading Enzyme (IDE)	Biochemical	188	<a href="#">[4]</a>
NLRP3 Inflammasome	Cell-based (IL-1 $\beta$ release)	197.7	<a href="#">[5]</a>

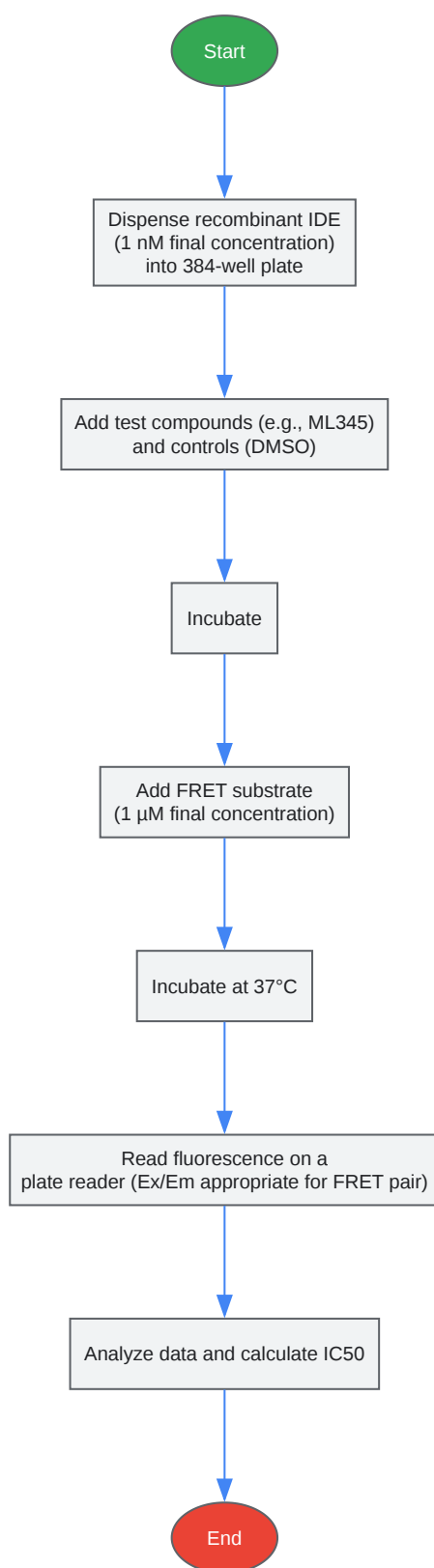
Table 2: Physicochemical Properties of **ML345**

Property	Value	Reference
Molecular Formula	C21H22FN3O5S2	<a href="#">[5]</a>
Molecular Weight	479.54	<a href="#">[5]</a>
Solubility in DMSO	10 mM	<a href="#">[5]</a>

## Detailed Experimental Protocols

### FRET-based IDE Inhibition Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of compounds against IDE.



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Caption: Workflow for determining IDE inhibition using a FRET-based assay.

#### Materials:

- Recombinant human IDE
- FRET-based IDE substrate (e.g., a peptide with a donor and acceptor fluorophore that are separated upon cleavage)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
- 384-well black microplates
- Test compound (**ML345**) and DMSO (vehicle control)
- Fluorescence plate reader

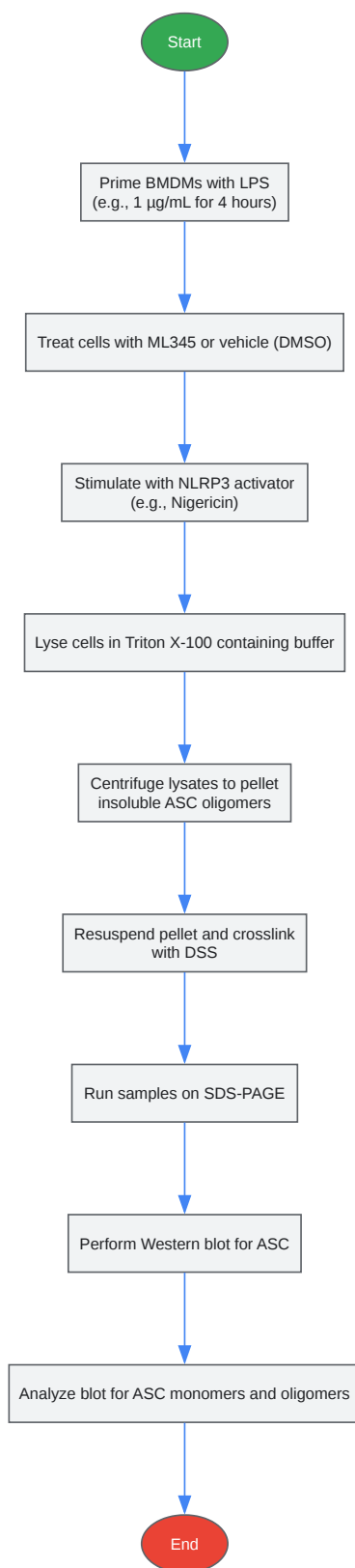
#### Procedure:

- Prepare serial dilutions of **ML345** in DMSO.
- Dispense 5  $\mu$ L of assay buffer containing recombinant IDE to each well of a 384-well plate.
- Add 0.5  $\mu$ L of the **ML345** dilutions or DMSO to the respective wells.
- Incubate the plate for 15 minutes at room temperature.
- Initiate the reaction by adding 5  $\mu$ L of the FRET substrate solution to each well.
- Immediately begin reading the fluorescence signal at appropriate excitation and emission wavelengths for the FRET pair, taking readings every 5 minutes for 60 minutes.
- Calculate the initial reaction rates and determine the percent inhibition for each concentration of **ML345**.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

## NLRP3 Inflammasome Inhibition Assay (ASC Oligomerization)



This protocol details the assessment of NLRP3 inflammasome inhibition by measuring the oligomerization of the adaptor protein ASC in bone marrow-derived macrophages (BMDMs).



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Caption: Workflow for assessing NLRP3 inflammasome inhibition via ASC oligomerization.

Materials:

- Bone marrow-derived macrophages (BMDMs)
- LPS (Lipopolysaccharide)
- Nigericin
- **ML345**
- Lysis buffer (20 mM HEPES-KOH, pH 7.5, 150 mM KCl, 1% NP-40, protease inhibitors)
- Disuccinimidyl suberate (DSS)
- SDS-PAGE gels and Western blotting reagents
- Anti-ASC antibody

Procedure:

- Seed BMDMs in 6-well plates and allow them to adhere.
- Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours.
- Pre-treat the cells with various concentrations of **ML345** or DMSO for 30 minutes.
- Stimulate the cells with an NLRP3 activator, such as nigericin (5 µM), for 1 hour.
- Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Centrifuge the lysates at 6000 x g for 15 minutes at 4°C to pellet the insoluble fraction containing ASC oligomers.
- Carefully remove the supernatant (soluble fraction).

- Resuspend the pellet in PBS and add DSS to a final concentration of 2 mM to crosslink the ASC oligomers. Incubate for 30 minutes at room temperature.
- Quench the crosslinking reaction by adding Tris-HCl, pH 7.5, to a final concentration of 20 mM.
- Add SDS-PAGE sample buffer, boil the samples, and analyze by Western blotting using an anti-ASC antibody.
- The presence of high molecular weight bands corresponding to ASC oligomers will be reduced in the presence of an effective inhibitor like **ML345**.

## Co-immunoprecipitation of NLRP3 and NEK7

This protocol is for investigating the effect of **ML345** on the interaction between NLRP3 and NEK7 in a cellular context.

Procedure:

- Transfect HEK293T cells with plasmids encoding Flag-tagged NLRP3 and HA-tagged NEK7.
- 24 hours post-transfection, treat the cells with **ML345** or DMSO for a specified period.
- Lyse the cells in a non-denaturing lysis buffer (e.g., containing 0.5% Triton X-100).
- Clarify the lysates by centrifugation.
- Incubate the lysates with anti-Flag antibody-conjugated beads overnight at 4°C to immunoprecipitate NLRP3.
- Wash the beads extensively to remove non-specific binding proteins.
- Elute the protein complexes from the beads.
- Analyze the eluates by SDS-PAGE and Western blotting using anti-Flag and anti-HA antibodies to detect NLRP3 and co-immunoprecipitated NEK7, respectively. A reduction in the amount of co-immunoprecipitated NEK7 in the presence of **ML345** indicates disruption of the NLRP3-NEK7 interaction.

## Conclusion

**ML345** is a unique small molecule probe with well-characterized inhibitory activity against both Insulin-Degrading Enzyme and the NLRP3 inflammasome. Its distinct mechanisms of action on these two important drug targets make it an invaluable tool for researchers in the fields of metabolism, immunology, and drug discovery. The detailed synthetic and experimental protocols provided in this guide are intended to enable the broader scientific community to utilize **ML345** to further unravel the complex interplay between metabolic and inflammatory diseases and to explore its potential as a lead compound for novel therapeutic agents.

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